molecular formula C11H14N2O3 B11813206 1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid

1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B11813206
M. Wt: 222.24 g/mol
InChI Key: XPJNLLOTUKQFHB-UHFFFAOYSA-N
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Description

1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid is a heterocyclic compound that combines a pyrrole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid typically involves the condensation of a pyrrole derivative with a piperidine derivative. One common method involves the reaction of 1H-pyrrole-2-carboxylic acid with piperidine-4-carboxylic acid under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrrole or piperidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole or piperidine derivatives.

Scientific Research Applications

1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylate: An ester derivative with different physicochemical properties.

Uniqueness: 1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid is unique due to its specific combination of a pyrrole and piperidine ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c14-10(9-2-1-5-12-9)13-6-3-8(4-7-13)11(15)16/h1-2,5,8,12H,3-4,6-7H2,(H,15,16)

InChI Key

XPJNLLOTUKQFHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=CN2

Origin of Product

United States

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